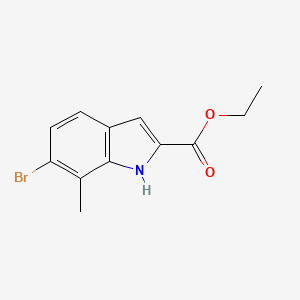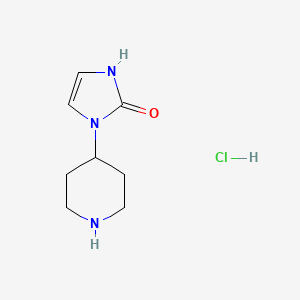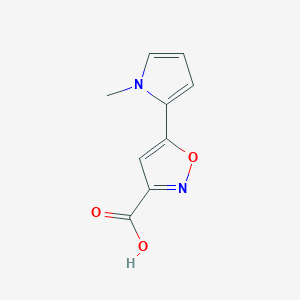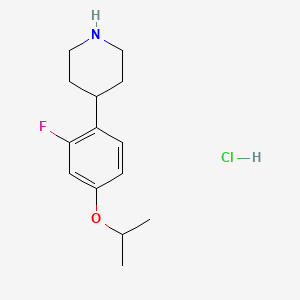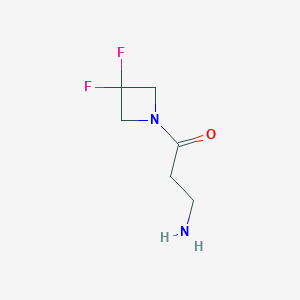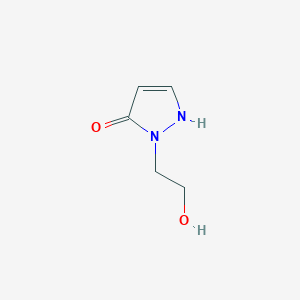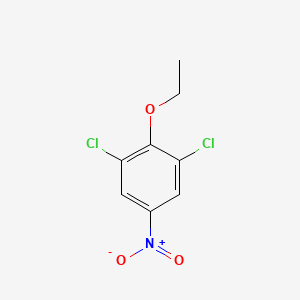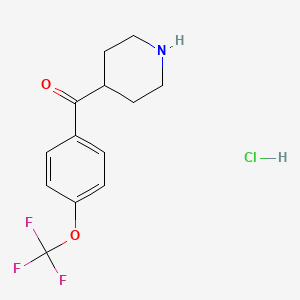
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
描述
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride, also known as TFMBP-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies related to neuroscience, cancer, and other medical fields.
作用机制
The mechanism of action of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride involves the modulation of the NMDA receptor activity. This compound acts as a non-competitive antagonist of the NMDA receptor, which blocks the ion channel and reduces the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron and can lead to the suppression of synaptic plasticity and memory formation. In cancer cells, 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride has been shown to induce apoptosis, which is programmed cell death, by activating the caspase pathway.
生化和生理效应
The biochemical and physiological effects of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride are dependent on the concentration and duration of exposure. In neuronal cells, this compound has been shown to reduce the excitability of the neuron and can lead to the suppression of synaptic plasticity and memory formation. In cancer cells, 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride has been shown to induce apoptosis, which is programmed cell death, by activating the caspase pathway. However, the exact mechanism of action and the biochemical and physiological effects of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride in different cell types and tissues are still under investigation.
实验室实验的优点和局限性
The advantages of using 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride in lab experiments are its high purity, good yield, and potential therapeutic applications in various scientific research fields. However, the limitations of using this compound are its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions related to the use of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride in scientific research. Firstly, more studies are required to determine the exact mechanism of action and the biochemical and physiological effects of this compound in different cell types and tissues. Secondly, the potential therapeutic applications of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride in various medical fields such as neuroscience, cancer, and pain management need to be further investigated. Thirdly, the safety and efficacy of this compound in vivo need to be determined through animal studies and clinical trials. Lastly, the development of novel derivatives of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Conclusion:
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride is a chemical compound with potential therapeutic applications in various scientific research fields. The synthesis method has been optimized to yield high purity and good yield of the final product. 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which reduces the excitability of the neuron and can lead to the suppression of synaptic plasticity and memory formation. This compound has also been shown to have anti-tumor activity in various cancer cell lines and has potential use in the treatment of chronic pain, depression, and anxiety disorders. The advantages of using 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride in lab experiments are its high purity, good yield, and potential therapeutic applications, while the limitations are its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in vivo. There are several future directions related to the use of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride in scientific research, including determining the exact mechanism of action, investigating the potential therapeutic applications, determining the safety and efficacy in vivo, and developing novel derivatives with improved pharmacological properties.
科学研究应用
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride has shown potential therapeutic applications in various scientific research fields. In neuroscience, this compound has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride has also been shown to have anti-tumor activity in various cancer cell lines, which makes it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
属性
IUPAC Name |
piperidin-4-yl-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)19-11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYZDUWMEQHBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



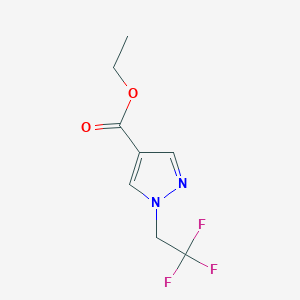
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

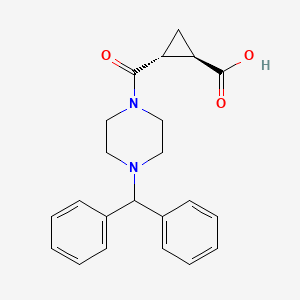

![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
